molecular formula C15H21FN2O4S B13631981 Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate

Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate

Cat. No.: B13631981
M. Wt: 344.4 g/mol
InChI Key: MKZNOGPSXBZXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H21FN2O4S It is a piperazine derivative that features a tert-butyl group, a fluorosulfonyl phenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate can be achieved through a series of chemical reactions. One common method involves the reaction of 4-(fluorosulfonyl)phenylamine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine ring and the phenyl group.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while hydrolysis would produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and fluorosulfonyl group are key functional groups that enable the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique structural features.

Properties

Molecular Formula

C15H21FN2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 4-(4-fluorosulfonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)12-4-6-13(7-5-12)23(16,20)21/h4-7H,8-11H2,1-3H3

InChI Key

MKZNOGPSXBZXPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.